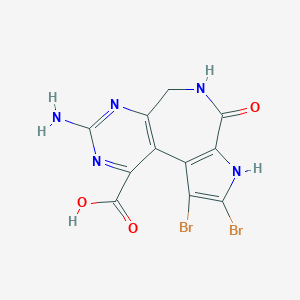

Latonduine B

CAS No.:

Cat. No.: VC1929509

Molecular Formula: C11H7Br2N5O3

Molecular Weight: 417.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7Br2N5O3 |

|---|---|

| Molecular Weight | 417.01 g/mol |

| IUPAC Name | 12-amino-3,4-dibromo-7-oxo-5,8,11,13-tetrazatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),3,11,13-pentaene-14-carboxylic acid |

| Standard InChI | InChI=1S/C11H7Br2N5O3/c12-5-4-3-2(16-11(14)18-7(3)10(20)21)1-15-9(19)6(4)17-8(5)13/h17H,1H2,(H,15,19)(H,20,21)(H2,14,16,18) |

| Standard InChI Key | ARYHGXSLRQWMGE-UHFFFAOYSA-N |

| SMILES | C1C2=C(C3=C(C(=O)N1)NC(=C3Br)Br)C(=NC(=N2)N)C(=O)O |

| Canonical SMILES | C1C2=C(C3=C(C(=O)N1)NC(=C3Br)Br)C(=NC(=N2)N)C(=O)O |

Introduction

Synthesis and Characterization Approaches

The synthesis and comprehensive characterization of latonduine derivatives provide valuable methodological frameworks that could be adapted for Latonduine B. Various synthetic pathways have been successfully employed to produce latonduine analogues and their metal complexes, with each approach offering potential adaptability for Latonduine B synthesis .

One documented synthetic approach involves a sequence beginning with aldehyde conversion to a secondary alcohol using Grignard reagent (CH₃MgBr), followed by Swern oxidation to yield a ketone intermediate . This synthetic pathway produces crystallizable products amenable to structural confirmation through X-ray crystallography, suggesting similar approaches might be viable for Latonduine B synthesis.

| Synthetic Step | Reagent/Condition | Yield (%) | Reference |

|---|---|---|---|

| Aldehyde → Secondary Alcohol | CH₃MgBr | 92 | |

| Secondary Alcohol → Ketone | Swern Oxidation | 69 |

Characterization techniques applied to latonduine derivatives have included a comprehensive array of spectroscopic and analytical methods. NMR spectroscopy (¹H, ¹³C, ¹⁵N-¹H HSQC) provides detailed structural information about the molecular framework . UV-visible spectroscopy has been employed to study the electronic properties and determine pKa values of ionizable groups within the molecules . Mass spectrometry, particularly ESI-MS, has proven effective for confirming molecular weights and elemental compositions .

For definitive structural elucidation, single-crystal X-ray diffraction has been successfully applied to various latonduine derivatives and their metal complexes . For nanometer-sized crystalline samples, electron diffraction techniques have also been successfully employed . These methodologies collectively represent a robust toolkit that could be applied to the detailed structural characterization of Latonduine B.

Derivatives and Complexes

The development of derivatives and metal complexes represents a significant strategy for enhancing and diversifying the biological activity profile of latonduine compounds, with direct relevance to future Latonduine B research. The available literature documents several approaches to derivative formation that could be applied to Latonduine B.

Copper(II) complexes of latonduine derivatives have been extensively studied, with several such complexes synthesized and comprehensively characterized . These complexes typically feature the latonduine derivative acting as a monoanionic tridentate ligand coordinated to copper(II) . Structural elucidation through X-ray crystallography has revealed that in these complexes, "Cu(II) is coordinated by a flat indolo[2,3-d]benzazepine backbone" . This coordination chemistry significantly alters the biological properties of the compounds, with copper(II) complexes demonstrating "higher affinity to DNA than their metal-free ligands" .

Beyond copper complexes, additional metal complexation strategies have been explored with latonduine derivatives, including complexes with ruthenium and osmium . The molecular structure of one copper complex ([Cu(HL2)Cl₂], where HL2 is a latonduine derivative) was confirmed using electron diffraction of nanometer-sized crystalline samples, demonstrating the application of advanced analytical techniques to these compounds .

The kinase inhibitory profile of latonduine derivatives can be significantly altered through complex formation with copper(II) . While the metal-free latonduine derivative HL8 showed selective inhibition for PIM-1 enzyme, its copper(II) complex demonstrated strong inhibition of five additional enzymes: SGK-1, PKA, CaMK-1, GSK3β, and MSK1 . This dramatic shift in inhibitory profile highlights how metal complexation can be used to modulate the biological targets and activities of latonduine compounds.

Future Research Directions

The current state of knowledge regarding Latonduine B reveals several promising avenues for future investigation that could significantly expand our understanding of this compound and its potential applications. Given the limited specific information about Latonduine B in the current literature, fundamental structural elucidation studies represent an essential first step.

Determination of the precise molecular structure of Latonduine B through combined spectroscopic approaches (NMR, MS, IR) and X-ray crystallography would establish a solid foundation for structure-based design of derivatives. Computational modeling studies could complement experimental approaches by predicting binding modes with potential biological targets, thereby guiding the design of derivatives with enhanced potency or selectivity.

The enzyme inhibitory properties observed in related latonduines suggest a particularly promising direction for Latonduine B research. Comprehensive screening against PARP family enzymes, especially PARP3 and PARP16, could reveal whether Latonduine B shares the dual inhibitory activity of Latonduine A or possesses a more selective inhibition profile . Given the connection between PARP3/PARP16 inhibition and correction of F508del-CFTR trafficking, evaluation of Latonduine B in cystic fibrosis models represents another valuable research direction.

The development of a systematic structure-activity relationship (SAR) study focusing on Latonduine B derivatives would contribute significantly to understanding which structural features influence biological activity. Strategic modifications at various positions of the indolo[2,3-d]benzazepine core could yield derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.

Metal complexation studies specifically focusing on Latonduine B would determine whether the dramatic shifts in enzyme inhibitory profiles observed with other latonduine derivatives also occur with Latonduine B . The synthesis and characterization of copper(II), ruthenium, and osmium complexes of Latonduine B would expand the chemical diversity of this compound class and potentially reveal novel biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume